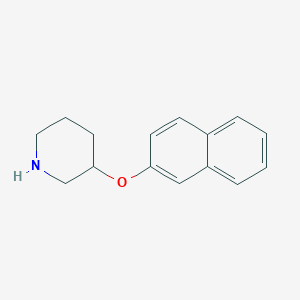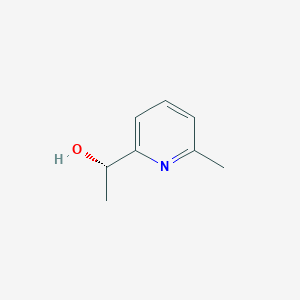
(S)-1-(6-methylpyridin-2-yl)ethanol
概要
説明
Molecular Structure Analysis
The molecular formula of “(S)-1-(6-methylpyridin-2-yl)ethanol” is C8H11NO . It has a molecular weight of 137.18 . The InChI code for this compound is 1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 .Physical And Chemical Properties Analysis
“(S)-1-(6-methylpyridin-2-yl)ethanol” is a solid at room temperature .科学的研究の応用
Chemosensor Applications
One application of (S)-1-(6-methylpyridin-2-yl)ethanol derivatives is as a chemosensor, particularly for metal ions. For example, a novel compound related to (S)-1-(6-methylpyridin-2-yl)ethanol was studied for its UV and fluorescence response to various metal ions. This compound showed significant changes in UV spectra and fluorescence quenching when exposed to Eu3+ ions, indicating its potential as an efficient Eu3+ selective chemosensor for environmental and medical applications (Chen Qiu, 2012).
Crystallography and Molecular Structure
The (S)-1-(6-methylpyridin-2-yl)ethanol derivatives have been studied for their crystal structures and molecular properties. For instance, a polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a pharmaceutically active derivative, showed distinct crystallization behaviors and hydrogen bonding patterns depending on the solvent used, highlighting the compound's potential in pharmaceutical applications (Pan & Englert, 2013).
Solvent-Related Studies
Studies have been conducted on the properties of solvents like methanol, ethanol, and other alcohols in combination with 4-methylpyridine, which is structurally related to (S)-1-(6-methylpyridin-2-yl)ethanol. These studies provide insights into the behavior of such mixtures at different temperatures and pressures, which can be crucial for various industrial processes (Haraschta et al., 1999).
Water Oxidation Catalysts
Compounds structurally similar to (S)-1-(6-methylpyridin-2-yl)ethanol have been investigated for their potential as catalysts in water oxidation processes. For example, a family of Ru complexes demonstrated significant oxygen evolution when interacting with Ce(IV)-CF3SO3H, suggesting their potential utility in catalyzing water oxidation reactions (Zong & Thummel, 2005).
Coordination Chemistry
The coordination chemistry of derivatives like 6-methylpyridine-2-methanol and (R)-1-(6-methylpyridin-2-yl)ethanol with transition metals has been explored. These studies reveal how such compounds can form various molecular structures, such as helicates, boxes, and polymers, depending on the metal ion involved. This research has implications for the design of new materials and catalysts (Telfer et al., 2008).
Safety And Hazards
特性
IUPAC Name |
(1S)-1-(6-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLROKJXHCPLY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(6-methylpyridin-2-yl)ethanol | |
CAS RN |
204244-69-9 | |
| Record name | (1S)-1-(6-methylpyridin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

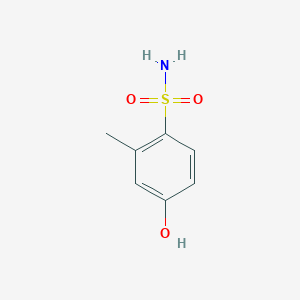
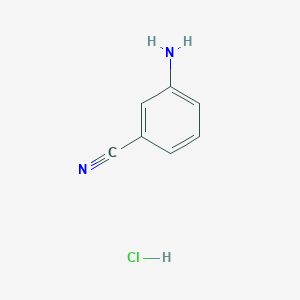
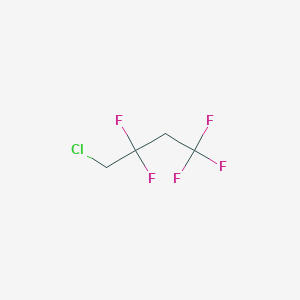
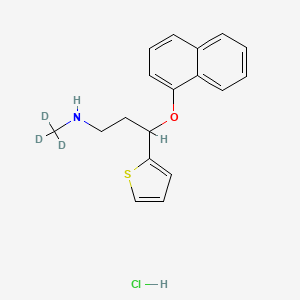
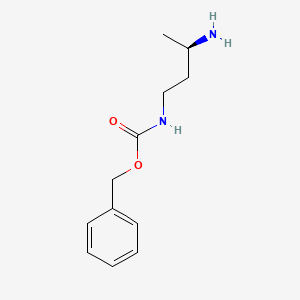
![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)
![3-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1451506.png)
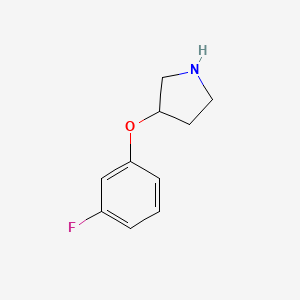
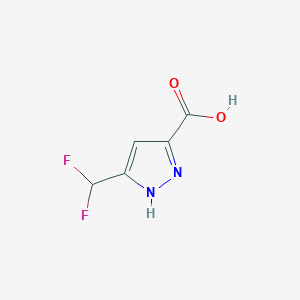
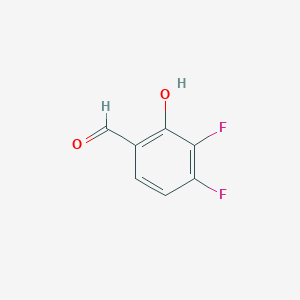

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)
